HMR 1556

Vue d'ensemble

Description

Applications De Recherche Scientifique

HMR-1556 is widely used in scientific research due to its selective inhibition of the IKs current. Some of its applications include:

Cardiac Research: It is used to study the role of potassium currents in cardiac repolarization and arrhythmias.

Pharmacology: The compound is employed to investigate the effects of potassium channel blockers on various physiological processes.

Drug Development: HMR-1556 serves as a lead compound for developing new antiarrhythmic drugs

Mécanisme D'action

Le HMR-1556 exerce ses effets en bloquant sélectivement le courant IKs, qui est médié par le complexe de canaux potassiques KCNQ1-KCNE1. Cette inhibition prolonge la phase de repolarisation du potentiel d’action cardiaque, réduisant ainsi la probabilité d’arythmies. Le composé n’affecte pas de manière significative les autres courants potassiques, tels que IKr, IK1 ou les courants calciques de type L, ce qui en fait un inhibiteur hautement sélectif .

Analyse Biochimique

Biochemical Properties

HMR 1556 interacts with the KvLQT1/minK potassium channels, blocking them effectively . It does not inhibit other potassium currents in human atrium: I to, I Kur and the classical inward rectifier potassium current I K1 were not significantly affected up to concentrations that completely blocked I Ks .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In atrial myocytes, it produces a concentration-dependent and reversible block of I Ks . In cellular models of persistent atrial fibrillation, this compound has been shown to restore sinus rhythm and prevent heart failure .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the KvLQT1/minK potassium channels . It blocks these channels, thereby affecting the potassium currents in the cells . This blockage is selective and does not affect other potassium currents .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to produce a concentration-dependent and reversible block of I Ks . The blockage is potent and selective, and the effects are observed even at high heart rates .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In conscious dogs, administration of this compound caused substantial dose-dependent QT prolongations . In a model of persistent atrial fibrillation, all animals receiving this compound converted to sinus rhythm, whereas placebo pigs remained in atrial fibrillation .

Metabolic Pathways

Its primary mechanism of action involves the blockage of the KvLQT1/minK potassium channels , which play a crucial role in the repolarization of the cardiac action potential and the regulation of heart rhythm.

Transport and Distribution

Given its potent and selective blockage of the KvLQT1/minK potassium channels, it is likely that it interacts with these channels in various cell types and tissues .

Subcellular Localization

Given its interaction with the KvLQT1/minK potassium channels, it is likely that it is localized in the regions of the cell where these channels are present .

Méthodes De Préparation

La synthèse du HMR-1556 implique plusieurs étapes, commençant par la préparation de la structure de base du chromanol. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau de chromanol : Le noyau de chromanol est synthétisé par une série de réactions impliquant la condensation de matières premières appropriées.

Introduction de groupes fonctionnels : Les groupes hydroxyle, trifluorobutoxy et méthanesulfonamide sont introduits par des réactions spécifiques, notamment la substitution nucléophile et la sulfonation.

Analyse Des Réactions Chimiques

Le HMR-1556 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou aldéhydes correspondants.

Réduction : Le composé peut être réduit pour modifier le noyau de chromanol ou d’autres groupes fonctionnels.

Substitution : Des réactions de substitution nucléophile peuvent être utilisées pour remplacer des groupes fonctionnels spécifiques par d’autres.

Réactifs et conditions courants : Les réactifs typiques comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que l’hydrure de lithium et d’aluminium, et les nucléophiles pour les réactions de substitution.

Applications de recherche scientifique

Le HMR-1556 est largement utilisé dans la recherche scientifique en raison de son inhibition sélective du courant IKs. Certaines de ses applications incluent :

Recherche cardiaque : Il est utilisé pour étudier le rôle des courants potassiques dans la repolarisation cardiaque et les arythmies.

Pharmacologie : Le composé est utilisé pour étudier les effets des bloqueurs des canaux potassiques sur divers processus physiologiques.

Développement de médicaments : Le HMR-1556 sert de composé de tête pour développer de nouveaux médicaments antiarythmiques

Comparaison Avec Des Composés Similaires

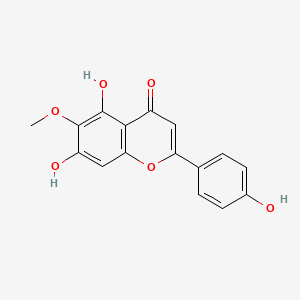

Le HMR-1556 est unique par sa haute sélectivité pour le courant IKs. Des composés similaires incluent :

Chromanol 293B : Un autre bloqueur IKs, mais moins puissant que le HMR-1556.

E4031 : Un bloqueur sélectif IKr, qui est moins spécifique que le HMR-1556.

NS5806 : Un modulateur des courants potassiques transitoires sortants, qui diffère par sa spécificité cible

Le HMR-1556 se distingue par son inhibition puissante et sélective du courant IKs, ce qui en fait un outil précieux dans la recherche cardiaque et le développement de médicaments.

Propriétés

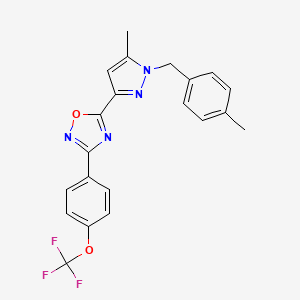

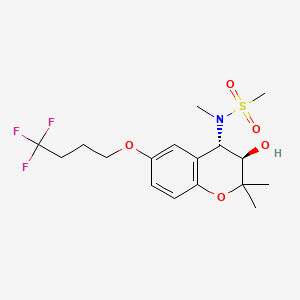

IUPAC Name |

N-[(3R,4S)-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-3,4-dihydrochromen-4-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F3NO5S/c1-16(2)15(22)14(21(3)27(4,23)24)12-10-11(6-7-13(12)26-16)25-9-5-8-17(18,19)20/h6-7,10,14-15,22H,5,8-9H2,1-4H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZRLJWUQFIZRH-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801105017 | |

| Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223749-46-0 | |

| Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223749-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HMR 1556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223749460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HMR-1556 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IF4R31066 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Pyridyl)-3-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B1673239.png)